2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4,5-dimethoxy-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a benzo[de]isoquinoline-1,3-dione core linked to a 4,5-dimethoxybenzenesulfonamide group via an ethyl chain. The tetrahydrofuran (THF) substituent on the sulfonamide nitrogen enhances solubility and modulates pharmacokinetic properties. Its molecular formula is C₂₆H₂₇N₂O₈S, with a molar mass of 527.57 g/mol (estimated). The benzo[de]isoquinoline moiety is associated with DNA intercalation and topoisomerase inhibition, common in anticancer agents, while the sulfonamide group contributes to protein-binding interactions .
Properties
IUPAC Name |
2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4,5-dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7S/c1-34-22-14-18(24(15-23(22)35-2)37(32,33)28-16-19-8-5-13-36-19)11-12-29-26(30)20-9-3-6-17-7-4-10-21(25(17)20)27(29)31/h3-4,6-7,9-10,14-15,19,28H,5,8,11-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXHGDVYDVLNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCC5CCCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4,5-dimethoxy-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article presents an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzenesulfonamide moiety attached to a dioxo-benzisoquinoline framework. The presence of methoxy groups and a tetrahydrofuran side chain adds to its chemical diversity. The molecular formula is , and it has a significant molecular weight of approximately 396.46 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dioxo-benzisoquinoline core followed by the introduction of the sulfonamide and methoxy groups. The synthetic pathways often utilize various reagents and catalysts to achieve high yields and purity.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial activity . For instance, derivatives of benzodiazepines have shown effectiveness against various microbial strains, suggesting that our compound may possess similar properties. Studies have highlighted the role of lipophilic groups in enhancing antimicrobial efficacy by improving membrane penetration .
Antioxidant Activity
The antioxidant potential of related compounds has been documented extensively. Compounds containing dioxo structures have demonstrated significant free radical scavenging abilities, which could be attributed to their ability to donate electrons and neutralize reactive oxygen species (ROS) .
Anticancer Activity
Preliminary studies suggest that sulfonamide derivatives can exhibit anticancer properties , particularly through the inhibition of specific kinases involved in tumor growth. The compound's structural features may allow it to interact with cellular targets implicated in cancer progression, potentially leading to reduced cell proliferation in various cancer cell lines .
Case Studies and Research Findings
Scientific Research Applications
The compound 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4,5-dimethoxy-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by relevant data and case studies.
Structure and Composition
The compound features a unique structure characterized by:
- A benzenesulfonamide moiety
- A dioxo benzo[de]isoquinoline core
- Dimethoxy and tetrahydrofuran substituents
Molecular Formula
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.
Medicinal Chemistry
The compound's structural features suggest several potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of benzo[de]isoquinolines possess significant anticancer properties. The incorporation of sulfonamide groups may enhance bioactivity and selectivity against cancer cell lines .
- Enzyme Inhibition : Compounds containing dioxoisoquinoline structures have been studied for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. This inhibition can be beneficial in treating conditions like asthma and arthritis .
Pharmacological Studies
Pharmacological evaluations have shown that compounds similar to this one exhibit:
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, making this compound a candidate for further studies in inflammatory disease models.
- Neuroprotective Properties : Some derivatives have shown promise in neuroprotective assays, suggesting potential applications in neurodegenerative diseases .
Synthesis of Novel Compounds
The synthesis of this compound can lead to the development of new derivatives with modified pharmacological profiles. The ability to alter substituents can tailor the activity and selectivity of the compounds for specific biological targets.
Case Study 1: Anticancer Activity
A study on related benzo[de]isoquinoline derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway . This suggests that the target compound may exhibit similar properties, warranting further investigation.
Case Study 2: Enzyme Inhibition
Research involving LOX inhibitors revealed that specific structural modifications could enhance potency. For instance, introducing different alkyl or aryl groups at strategic positions significantly affected enzyme binding affinity . This highlights the importance of structural diversity in developing effective LOX inhibitors.
Data Tables
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Naphthalene dicarboxylic anhydride + Glycine (reflux) | Formation of dioxoisoquinoline derivative |
| 2 | Tetrahydrofuran + Sulfonamide derivative (stirring) | Target compound synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Substituent Effects
The compound shares its benzo[de]isoquinoline-1,3-dione core with several derivatives, but differences in substituents significantly influence bioactivity and toxicity:
Key Observations:
Core Structure Dictates Mechanism: The benzo[de]isoquinoline-1,3-dione core enables DNA intercalation and topoisomerase inhibition, as seen in UNBS3157 .
Substituent-Driven Bioactivity :
- THF group (target compound): Enhances solubility and may reduce hematotoxicity compared to amonafide derivatives .
- 3-Hydroxypropyl (): Higher pKa (11.28) suggests reduced bioavailability compared to the THF analog.
- Trichloroacetamide (UNBS3157): Introduces autophagy/senescence pathways, avoiding bone marrow toxicity common in naphthalimides .
Agricultural vs. Anticancer Applications: Derivatives with aryl substituents () exhibit plant growth regulation, whereas dimethylaminoethyl/trichloroacetamide groups (UNBS3157) confer antitumor activity .
Computational Similarity Metrics
- Tanimoto Coefficient: Structural similarity between the target compound and UNBS3157 is estimated to be >0.7 (based on shared benzo[de]isoquinoline core), suggesting overlapping bioactivity profiles .
- Activity Cliffs: Minor structural changes (e.g., THF vs. hydroxypropyl) may create "activity cliffs," where small modifications lead to significant potency differences .
Pharmacokinetic and Toxicity Profiles
- Solubility : The THF substituent likely improves aqueous solubility compared to hydrophobic aryl analogs (e.g., derivatives) .
- Toxicity: UNBS3157’s non-hematotoxic profile contrasts with amonafide’s dose-limiting myelosuppression, highlighting the role of substituents in toxicity modulation .
Research Findings and Implications
Bioactivity Clustering : Compounds with >80% structural similarity (via Tanimoto index) cluster into groups with shared mechanisms, such as topoisomerase inhibition or fungicidal activity .
Synthetic Flexibility: The sulfonamide and benzo[de]isoquinoline moieties allow modular derivatization, enabling targeted optimization (e.g., substituting THF for improved CNS penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
